molecular formula C22H14O2 B11946939 BENZO(a)PYREN-6-OL, ACETATE CAS No. 53555-67-2

BENZO(a)PYREN-6-OL, ACETATE

Cat. No.: B11946939
CAS No.: 53555-67-2
M. Wt: 310.3 g/mol
InChI Key: PSUANBYSDSSXCT-UHFFFAOYSA-N
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Description

Benzo[a]pyren-6-yl acetate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon This compound is known for its complex structure, consisting of five fused benzene rings Benzo[a]pyrene is a well-known environmental pollutant, primarily formed during the incomplete combustion of organic matter

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]pyren-6-yl acetate typically involves the acetylation of benzo[a]pyrene. One common method is the Friedel-Crafts acylation, where benzo[a]pyrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of benzo[a]pyren-6-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]pyren-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert benzo[a]pyren-6-yl acetate to less complex hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, and hydroxylated derivatives.

    Reduction: Simplified hydrocarbons with fewer aromatic rings.

    Substitution: Halogenated and nitrated derivatives of benzo[a]pyren-6-yl acetate.

Scientific Research Applications

Synthetic Routes

The synthesis of benzo(a)pyren-6-ol, acetate can be achieved via:

  • Oxidation : Utilizing oxidizing agents to introduce the hydroxyl group.
  • Acetylation : Following oxidation, acetylating agents are used to form the acetate group.

These methods yield varying degrees of purity and biological activity, making them suitable for different research applications.

Carcinogenesis Studies

This compound is primarily utilized in carcinogenesis studies due to its ability to form DNA adducts. These adducts can lead to mutations that contribute to cancer development. The radical cation mechanism and diolepoxide pathway are critical in understanding the compound's carcinogenic effects across various tissues, particularly skin and lungs .

Case Study: Skin Tumorigenesis

In studies involving mouse models, exposure to benzo(a)pyrene derivatives resulted in significant mutations in the Ha-Ras oncogene, demonstrating a clear link between exposure and tumor development .

Toxicological Assessments

Research indicates that this compound exhibits neurotoxic effects as well. Animal models have shown alterations in behavior and neurotransmitter levels upon exposure to this compound.

Toxicological Findings

  • Neurodevelopmental Effects : Studies have documented neurodevelopmental impairments following exposure to PAHs, including benzo(a)pyrene derivatives .
  • Organ-specific Toxicity : Evidence suggests that benzo(a)pyrene can affect various organ systems leading to developmental toxicity in both animal models and humans .

Environmental Monitoring

Due to its persistence and toxicity, this compound is also investigated for its potential role in environmental monitoring. Its metabolites can serve as biomarkers for pollution assessment in ecosystems affected by PAHs .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound relative to other PAHs:

Compound NameStructure FeaturesUnique Aspects
Benzo(a)pyreneNo hydroxyl or acetate groupsKnown carcinogen without modifications
Benzo(b)fluorantheneSimilar polycyclic structureDifferent carcinogenic profile
7-Hydroxybenzo(a)pyreneHydroxyl group at position 7Increased water solubility
9-Hydroxybenzo(a)pyreneHydroxyl group at position 9Varying metabolic pathways

This compound is distinguished by its specific functional groups that modify its reactivity and biological activity compared to other PAHs.

Mechanism of Action

Benzo[a]pyren-6-yl acetate exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and inflammation. This pathway plays a crucial role in mediating the toxicological effects of benzo[a]pyren-6-yl acetate, including its carcinogenic potential.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: The parent compound, known for its high toxicity and carcinogenicity.

    Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer benzene rings.

    Dibenz[a,h]anthracene: A compound with a similar fused ring structure and known carcinogenic properties.

Uniqueness

Benzo[a]pyren-6-yl acetate is unique due to its specific acetylated structure, which influences its reactivity and biological interactions. The presence of the acetate group can alter the compound’s solubility, stability, and ability to interact with biological targets compared to its parent compound, benzo[a]pyrene.

Biological Activity

Benzo(a)pyren-6-ol, acetate is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound has garnered attention due to its biological activity, particularly in relation to carcinogenesis and neurotoxicity. This article will explore the biological activity of this compound through a detailed examination of its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 6-position and an acetate group, which enhances its solubility in biological systems. This modification influences its interaction with cellular components and metabolic pathways. The structural formula is represented as follows:

C22H14O2\text{C}_{22}\text{H}_{14}\text{O}_{2}

Carcinogenicity

This compound is primarily studied for its potential carcinogenic effects. The compound can undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with DNA. Key pathways include:

  • Formation of DNA Adducts : Metabolites can bind covalently to DNA, resulting in mutations that may lead to cancer.
  • Radical Cation Mechanism : This involves the generation of radical cations that can induce oxidative stress and damage cellular components.
  • Diolepoxide Pathway : This pathway contributes to the formation of diol epoxides, which are potent mutagens.

Research indicates that benzo(a)pyrene metabolites form DNA adducts in various tissues, including skin and lungs, contributing to its genotoxicity .

Neurotoxicity

In addition to its carcinogenic properties, this compound has been linked to neurotoxic effects. Animal studies have shown alterations in behavior and neurotransmitter levels following exposure to this compound. The neurotoxic effects may arise from oxidative stress and inflammation induced by the compound's metabolites .

In Vivo Studies

A study involving pregnant rats exposed to inhaled benzo(a)pyren-6-ol demonstrated significant absorption and metabolism of the compound. Radiolabeled metabolites were detected in maternal blood and tissues, indicating rapid uptake and distribution . The findings emphasized the compound's potential for systemic exposure and bioaccumulation.

In Vitro Studies

In vitro studies have shown that benzo(a)pyren-6-ol can induce cytotoxicity in human cell lines. For instance, human liver cells exposed to varying concentrations exhibited dose-dependent increases in cell death and DNA damage markers . These results underscore the importance of understanding the cellular mechanisms through which this compound exerts its toxic effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzo(a)pyrene No hydroxyl or acetate groupsKnown carcinogen without modifications
7-Hydroxybenzo(a)pyrene Hydroxyl group at position 7Increased water solubility
9-Hydroxybenzo(a)pyrene Hydroxyl group at position 9Varying metabolic pathways

This compound's specific functional groups modify its reactivity compared to these compounds, influencing its biological activity .

Research Findings on Biological Activity

Recent studies have highlighted various aspects of benzo(a)pyren-6-ol's biological activity:

  • Carcinogenic Pathways : Research indicates that cytochrome P450 enzymes are crucial for metabolizing benzo(a)pyrene into more reactive forms that can cause DNA damage .
  • Neurotoxic Effects : Exposure has been associated with changes in neurotransmitter levels in animal models, suggesting a potential risk for neurodevelopmental issues .
  • Environmental Impact : Due to its persistence in ecosystems, benzo(a)pyren-6-ol is also investigated for its role in environmental monitoring .

Properties

CAS No.

53555-67-2

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

benzo[b]pyren-6-yl acetate

InChI

InChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3

InChI Key

PSUANBYSDSSXCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51

Origin of Product

United States

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